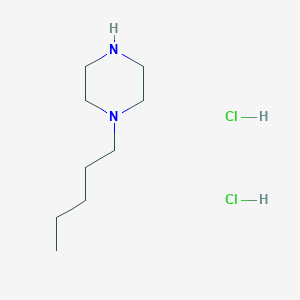

1-Pentylpiperazine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Pentylpiperazine dihydrochloride is a chemical compound with the CAS Number: 878739-46-9. It has a molecular weight of 229.19 and its IUPAC name is 1-pentylpiperazine dihydrochloride . It is stored in a refrigerator and has a purity of 97%. It is shipped at room temperature and is in solid form .

Molecular Structure Analysis

The InChI code for 1-Pentylpiperazine dihydrochloride is 1S/C9H20N2.2ClH/c1-2-3-4-7-11-8-5-10-6-9-11;;/h10H,2-9H2,1H3;2*1H . The InChI key is IQTCCBMBEVJUTH-UHFFFAOYSA-N . The Canonical SMILES representation is CCCCCN1CCNCC1 .

Physical And Chemical Properties Analysis

1-Pentylpiperazine dihydrochloride has a molecular weight of 156.27 g/mol . It has a XLogP3-AA value of 1.4, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . It has four rotatable bonds . Its exact mass and monoisotopic mass are 156.162648646 g/mol . Its topological polar surface area is 15.3 Ų . It has 11 heavy atoms and its complexity is 87.6 .

Scientific Research Applications

Chemical Investigations and Alkaloid Isolation

1-Pentylpiperazine dihydrochloride is involved in the chemical investigation and isolation of alkaloids. For instance, in a study by Yao et al. (2022), a new diketopiperazine-type alkaloid, penicimine A, was isolated from an endophytic fungus, which showed anti-inflammatory activity (Yao et al., 2022).

Synthesis and DNA Interaction Studies

In a 2019 study, axially 1-acetylpiperazine substituted silicon phthalocyanines were synthesized and evaluated for their DNA binding modes and cytotoxicity effects. This research indicates potential applications in cancer treatment and DNA interaction studies (Baş et al., 2019).

Novel Agent Synthesis

The synthesis of novel agents like Fenazinel dihydrochloride, an anti-stroke agent, involves 1-Pentylpiperazine dihydrochloride. This compound is in phase I clinical trials, showcasing its importance in medicinal chemistry (Jian-qi, 2007).

Antiviral, Antibacterial, and Cytotoxic Activity

Compounds structurally related to 1-Pentylpiperazine dihydrochloride have been isolated from various fungi and have shown significant antiviral, antibacterial, and cytotoxic activities. This includes indolyl diketopiperazine derivatives with potent activities against various cell lines (Wang et al., 2015).

Alpha-Glucosidase Inhibitor

1-Pentylpiperazine dihydrochloride derivatives have shown inhibitory effects on alpha-glucosidase, an enzyme relevant in the management of diabetes (Kwon et al., 2000).

Antileishmanial Activity

A series of 1,4-diarylpiperazines exhibited antileishmanial activity, demonstrating the potential of 1-Pentylpiperazine dihydrochloride derivatives in treating parasitic infections (Mayence et al., 2004).

Cytotoxicity and Antimicrobial Activity

Various derivatives of 1-Pentylpiperazine dihydrochloride have been shown to exhibit cytotoxicity against tumor cell lines and antimicrobial activity, further emphasizing its potential in pharmaceutical applications (Zhu et al., 2017).

Mechanism of Action

Target of Action

1-Pentylpiperazine dihydrochloride is a derivative of piperazine . Piperazine compounds, including 1-Pentylpiperazine dihydrochloride, primarily target the GABA receptors . These receptors play a crucial role in the nervous system by regulating the transmission of signals in the brain.

Mode of Action

1-Pentylpiperazine dihydrochloride, like other piperazine compounds, acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This interaction results in the flaccid paralysis of the worm, which is a common mode of action for anthelmintic agents .

Biochemical Pathways

It is known that piperazine derivatives can influence the5-HT1AR/BDNF/PKA pathway , which is involved in various neurological processes, including mood regulation and memory.

Pharmacokinetics

It is known that the nitrogen atom sites in piperazine derivatives serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability .

Result of Action

The primary result of 1-Pentylpiperazine dihydrochloride’s action is the paralysis of worms, making it an effective anthelmintic agent . The compound’s interaction with GABA receptors and potential influence on the 5-HT1AR/BDNF/PKA pathway may also have effects at the molecular and cellular levels .

Safety and Hazards

properties

IUPAC Name |

1-pentylpiperazine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2.2ClH/c1-2-3-4-7-11-8-5-10-6-9-11;;/h10H,2-9H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQTCCBMBEVJUTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1CCNCC1.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-((2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)carbamoyl)benzoate](/img/structure/B2359305.png)

![6-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B2359309.png)

![N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2359311.png)

![N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2359319.png)

![2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2359320.png)

![2-Benzylsulfanyl-3-ethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2359321.png)

![3-(3-chloro-4-fluorophenyl)-1-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![(E)-2-((furan-2-ylmethyl)amino)-9-methyl-3-((p-tolylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2359323.png)

![4-bromo-N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2359324.png)

![2,4-dibromo-6-[(1E)-[(3-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl]benzene-1,3-diol](/img/structure/B2359325.png)